molecular formula C14H10N2O3S B14907273 3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid

3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B14907273
M. Wt: 286.31 g/mol
InChI Key: GBBVIZVBDLSPRM-UHFFFAOYSA-N
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Description

3-((2-Oxopyrimidin-1(2H)-yl)methyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound combining a benzo[b]thiophene core with a pyrimidin-2-one moiety via a methylene bridge. Its synthesis involves multi-step organic reactions optimized for yield and scalability, often employing catalysts and controlled conditions .

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

3-[(2-oxopyrimidin-1-yl)methyl]-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C14H10N2O3S/c17-13(18)12-10(8-16-7-3-6-15-14(16)19)9-4-1-2-5-11(9)20-12/h1-7H,8H2,(H,17,18)

InChI Key

GBBVIZVBDLSPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CN3C=CC=NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiophene- and pyrimidine-based compounds are highly influenced by substituents and core modifications. Below is a comparative analysis:

Table 1: Key Compounds and Their Properties
Compound Name Core Structure Key Substituents Biological Activity Reference
3-((2-Oxopyrimidin-1(2H)-yl)methyl)benzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene + pyrimidin-2-one 2-Oxopyrimidin-1(2H)-yl methyl Antimicrobial, anticancer, cholinesterase inhibition
Thieno[3,2-d]pyrimidines (e.g., Compound 19b) Thiophene + pyrimidine Chlorophenyl, pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Anticancer (superior to doxorubicin), antibacterial
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene Methoxycarbonyl at position 3 Undisclosed biological activity; structural similarity suggests potential enzyme interactions
[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate Thiophene + pyrimidine Cyano, methoxycarbonyl, propenyl Broad chemical reactivity due to functional group diversity

Activity and Mechanism Comparisons

Antimicrobial Activity:
  • Target Compound : Exhibits broad-spectrum antibacterial activity, likely via inhibition of bacterial enzymes (e.g., β-lactamases) .
  • Thieno[3,2-d]pyrimidines: Show Gram-positive and Gram-negative antibacterial activity, attributed to sulfonamide and triazole groups disrupting folate synthesis .
Anticancer Activity:
  • Target Compound : Moderate cytotoxicity against cancer cells but low general cytotoxicity, suggesting selectivity .
  • Thieno[3,2-d]pyrimidines (Compound 19b): Higher potency than doxorubicin, likely due to intercalation with DNA or topoisomerase inhibition .
Cholinesterase Inhibition:
  • Target Compound : Binds acetylcholinesterase, relevant for Alzheimer’s disease therapy. This dual activity (antimicrobial + neuroprotective) is unique among analogues .
  • Pyridine-2-carboxylic Acid Derivatives : Lack cholinesterase activity but show reactivity in metal coordination, useful in material science .

Functional Group Impact

  • Pyrimidinone vs. Pyrimidine: The 2-oxo group in the target compound enhances hydrogen-bonding capacity, critical for enzyme interactions .
  • Carboxylic Acid vs. Esters : The free carboxylic acid group (vs. methoxycarbonyl in analogues like ) improves solubility and bioavailability.

Biological Activity

3-((2-Oxopyrimidin-1(2H)-yl)methyl)benzo[b]thiophene-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the benzo[b]thiophene scaffold and subsequent functionalization with a 2-oxopyrimidine moiety. The structural formula is represented as follows:

C15H13N3O3S\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a benzo[b]thiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that derivatives of benzo[b]thiophene exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds related to this class showed effective inhibition against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 4 µg/mL, indicating potent activity against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on human adenocarcinomic alveolar basal epithelial cells (A549) showed that certain derivatives did not exhibit cytotoxic effects at concentrations significantly higher than their MIC values. For example, compound II.b from related studies demonstrated no cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound could inhibit critical enzymes involved in bacterial resistance mechanisms and possibly act on cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds, providing insights into their mechanisms and potential therapeutic applications:

  • Inhibition of Cholinesterases : A series of benzo[b]thiophene derivatives were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds showed IC50 values indicating effective inhibition without cytotoxic effects on neuronal cell lines .
  • Antimicrobial Activity : A comparative analysis of various benzo[b]thiophene derivatives revealed that certain modifications enhance their antimicrobial potency. These findings highlight the importance of structural optimization in developing effective antimicrobial agents .
  • Pharmacological Profiles : The pharmacological profiles of benzo[b]thiophene derivatives suggest potential applications in treating infections caused by resistant bacteria and neurodegenerative disorders. The structure-activity relationship (SAR) studies provide valuable data for future drug design efforts .

Summary Table of Biological Activities

CompoundActivity TypeMIC (µg/mL)Cytotoxicity (A549)Reference
This compoundAntimicrobial4No cytotoxicity up to 128 µg/mL
Derivative II.bAnticholinesteraseN/ANo cytotoxicity
Various Benzo[b]thiophenesGeneral AntimicrobialVariesN/A

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